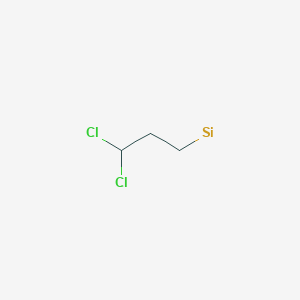
Dichloropropylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloropropylsilane, also known as dichloro(propyl)silane, is an organosilicon compound with the molecular formula C₃H₈Cl₂Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other organosilicon compounds. The compound is characterized by the presence of two chlorine atoms and a propyl group attached to a silicon atom, making it a versatile reagent in various chemical reactions .
Métodos De Preparación
Dichloropropylsilane can be synthesized through several methods. One common synthetic route involves the reaction of metallic silicon with hydrogen chloride and propylene in the presence of a copper catalyst. This method yields this compound along with other chlorosilanes . Another method involves the direct synthesis of organodichlorosilanes by reacting metallic silicon with hydrogen chloride and alkenes or alkyl chlorides . Industrial production methods often utilize similar processes, with optimization for higher yields and selectivity.
Análisis De Reacciones Químicas
Dichloropropylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups. For example, reaction with alcohols can produce alkoxysilanes.
Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common reagents used in these reactions include alcohols, water, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dichloropropylsilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds, which are important in the production of silicones and other materials.
Biology and Medicine: Organosilicon compounds derived from this compound are used in biomedical research, particularly in the development of drug delivery systems and biocompatible materials.
Industry: this compound is used in the production of silane coupling agents, which improve the adhesion between inorganic materials and organic polymers. .
Mecanismo De Acción
The mechanism of action of dichloropropylsilane involves its ability to form strong bonds with both organic and inorganic materials. The silicon atom in this compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the silicon atom .
Comparación Con Compuestos Similares
Dichloropropylsilane can be compared with other similar compounds, such as dichloroethylsilane and dichloromethylsilane. These compounds share similar structures, with variations in the alkyl group attached to the silicon atom. The uniqueness of this compound lies in its specific reactivity and the properties imparted by the propyl group. Similar compounds include:
Dichloroethylsilane: Contains an ethyl group instead of a propyl group.
Dichloromethylsilane: Contains a methyl group instead of a propyl group .
Propiedades
Fórmula molecular |
C3H5Cl2Si |
|---|---|
Peso molecular |
140.06 g/mol |
InChI |
InChI=1S/C3H5Cl2Si/c4-3(5)1-2-6/h3H,1-2H2 |
Clave InChI |
UHOVGQOCQAKJFI-UHFFFAOYSA-N |
SMILES canónico |
C(C[Si])C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


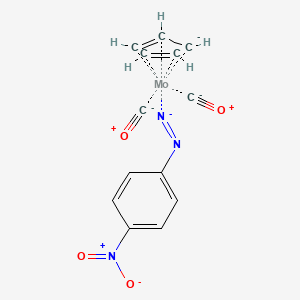
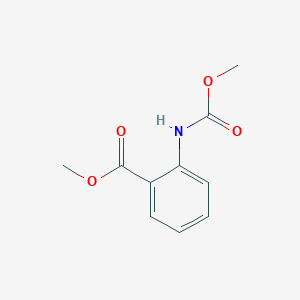
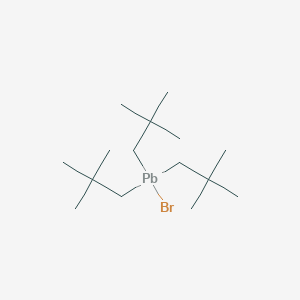
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
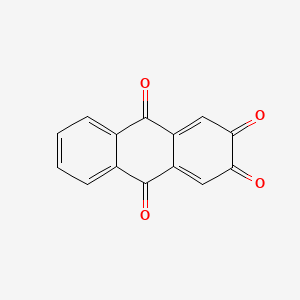

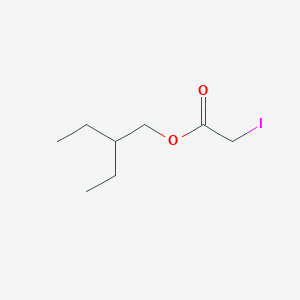
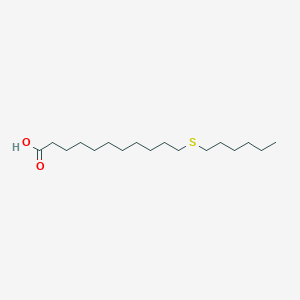



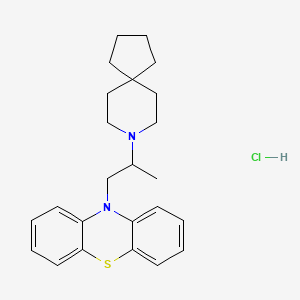
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)

